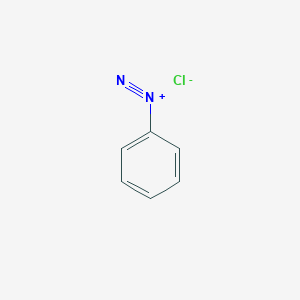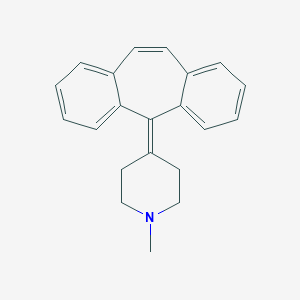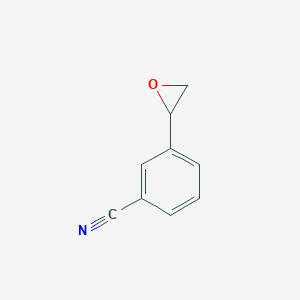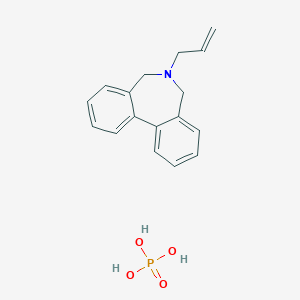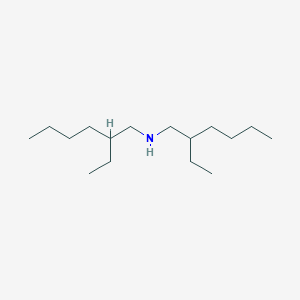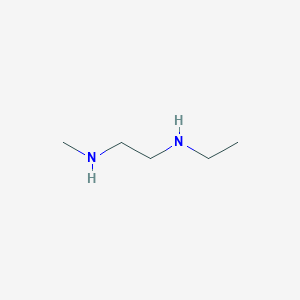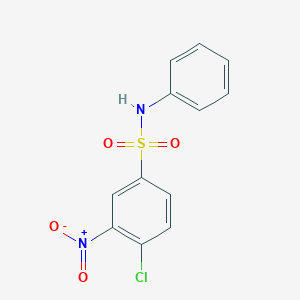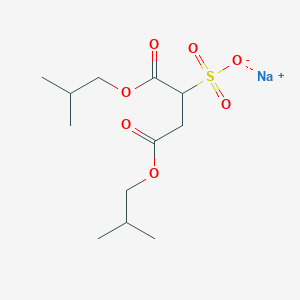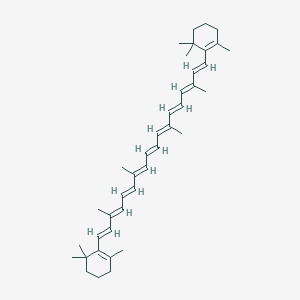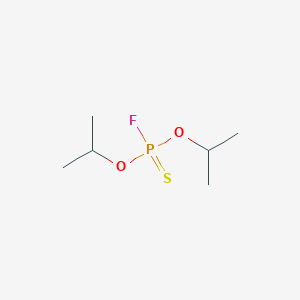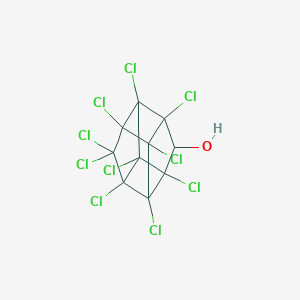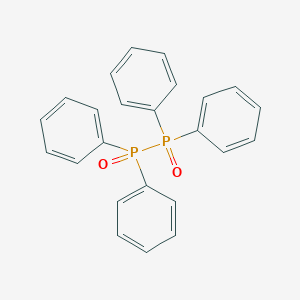
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide, also known as TPPD, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties. TPPD is a white crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. In
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide is not fully understood, but it is believed to involve the formation of a complex with the target enzyme or protein. The complex formation can result in the inhibition of the enzyme activity or the modulation of protein-protein interactions. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to bind to the heme iron center of cytochrome P450, which is essential for its enzymatic activity. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can also interact with the active site of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. Inhibition of cytochrome P450 can result in the alteration of drug metabolism and the accumulation of toxic metabolites. Inhibition of monoamine oxidase can result in the modulation of neurotransmitter levels, which can affect mood and behavior. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has several advantages for lab experiments such as its high stability, solubility in organic solvents, and ease of synthesis. However, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can also have limitations such as its potential toxicity and the need for specialized equipment for handling and storage.
Direcciones Futuras
There are several future directions for the research on 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of new synthetic methods for the preparation of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide derivatives with improved properties. The exploration of the mechanism of action of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide and its interaction with target enzymes and proteins can also provide insights into the design of new drugs and therapeutic strategies.
Métodos De Síntesis
The synthesis of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide involves the reaction of triphenylphosphine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction proceeds through the formation of an intermediate, which is then oxidized to form 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide. The yield of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been extensively studied in various scientific fields such as organic chemistry, biochemistry, and medicinal chemistry. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been used as a ligand in catalytic reactions, as a reagent in organic synthesis, and as a stabilizer for reactive intermediates. In biochemistry, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to inhibit the activity of certain enzymes such as cytochrome P450 and monoamine oxidase. In medicinal chemistry, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
1054-59-7 |
|---|---|
Nombre del producto |
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide |
Fórmula molecular |
C24H20O2P2 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
[diphenylphosphoryl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C24H20O2P2/c25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
CUJMYQJVFIFJNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
1054-59-7 |
Sinónimos |
(diphenylphosphoryl-phenyl-phosphoryl)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



